
Manganese picolinate
Overview
Description
Manganese picolinate is a coordination complex where manganese is chelated with picolinic acid (pyridine-2-carboxylic acid). This organic form of manganese is widely utilized in dietary supplements due to its purported enhanced bioavailability compared to inorganic manganese salts like manganese sulfate or chloride . Picolinic acid, a metabolite of tryptophan, acts as a bidentate ligand, forming stable complexes with transition metals, which may improve intestinal absorption and cellular uptake . Manganese is an essential trace mineral critical for enzymatic functions, bone development, and antioxidant defense . While this compound is primarily marketed for human and animal nutrition, its derivatives have also been explored in materials science for nonlinear optical (NLO) properties and redox catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese picolinate can be synthesized by reacting manganese(II) chloride tetrahydrate with pyridine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is a pinkish-purple crystalline solid that is soluble in water and polar organic solvents.
Industrial Production Methods
While specific industrial production methods for manganese(2+);pyridine-2-carboxylate are not widely documented, the synthesis typically involves standard coordination chemistry techniques, including the use of metal salts and organic ligands under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Manganese picolinate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other agents.
Substitution: The compound can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with manganese(2+);pyridine-2-carboxylate include hydrogen peroxide for oxidation reactions and sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions may produce new coordination complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Manganese picolinate has been extensively studied as a catalyst in various oxidation reactions. Its utility stems from the ability of manganese to facilitate chemical transformations under mild conditions.
Epoxidation Reactions
Recent studies have demonstrated that this compound can effectively catalyze the epoxidation of olefins using hydrogen peroxide as an oxidant. This process is significant for producing epoxides, which are valuable intermediates in organic synthesis.
- Key Findings :
- A manganese-based catalyst system utilizing manganese salts and picolinic acid has shown yields up to 81% for epoxides from alkenes and 51% from unactivated alkanes under ambient conditions .
- The optimal conditions involve a specific ratio of manganese to picolinic acid, which enhances selectivity and yield .
Reaction Type | Yield (%) | Conditions |
---|---|---|
Epoxidation of alkenes | 81 | Room temperature, 1 bar, with H2O2 |
Epoxidation of unactivated alkanes | 51 | Same as above |
Environmental Applications
This compound's catalytic properties extend to environmental applications, particularly in the degradation of micropollutants.
- Case Study : A study demonstrated that the combination of peracetic acid with manganese(II) activated by picolinic acid significantly accelerated the degradation of micropollutants with minimal water matrix interference .
Biological Applications
Manganese is an essential trace element in biological systems, and its complex with picolinic acid has potential health benefits.
Nutritional Supplementation
This compound is often used as a dietary supplement due to its bioavailability compared to other manganese salts. It plays a crucial role in various physiological processes, including:
- Antioxidant defense
- Bone formation
- Metabolism of carbohydrates and lipids
- Research Insights : Studies have indicated that supplementation with this compound can improve metabolic parameters in animal models subjected to high-fat diets .
Potential Therapeutic Uses
There is growing interest in the therapeutic potential of this compound in treating conditions associated with oxidative stress.
- Application Areas :
- Neuroprotection: Manganese's role in preventing neuronal damage.
- Anti-inflammatory effects: Potential use in managing chronic inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound involves reacting manganese salts with picolinic acid under controlled conditions. Characterization techniques such as thermogravimetric analysis have been employed to understand the stability and thermal properties of the complex .
Characterization Method | Findings |
---|---|
Thermogravimetric Analysis | Stability at elevated temperatures; decomposition patterns observed |
Mechanism of Action
The mechanism by which manganese(2+);pyridine-2-carboxylate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The compound can form stable complexes with different ligands, which can then interact with molecular targets in biological systems. For example, in antiproliferative applications, the compound may interact with cellular components to inhibit cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Other Manganese Chelates
Manganese supplements are available in various organic and inorganic forms, differing in bioavailability, stability, and applications:
Key Insight: Organic chelates like picolinate and aspartate exhibit superior bioavailability over inorganic forms, making them preferable in nutritional applications. However, industrial and agricultural settings favor cheaper inorganic salts .
Comparison with Other Metal Picolinates
Picolinic acid forms stable complexes with multiple metals, often used to enhance mineral absorption:
Key Insight : While picolinate ligands generally enhance mineral absorption, biological outcomes vary by metal. Chromium picolinate’s mutagenic effects highlight ligand-specific risks absent in this compound .
Comparison with Manganese Complexes Using Alternative Ligands
Manganese forms diverse complexes for industrial, catalytic, and biomedical applications:
Key Insight : Picolinate complexes prioritize bioactivity and redox versatility, whereas biguanide and Schiff base complexes excel in catalysis and materials engineering .
Biological Activity
Manganese picolinate is a chelated form of manganese, an essential trace mineral that plays a crucial role in numerous biological processes. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and implications for health based on recent research findings.
Overview of Manganese
Manganese is vital for various enzymatic functions and metabolic processes, including:
- Antioxidant Defense : Manganese is a cofactor for manganese superoxide dismutase (MnSOD), an important antioxidant enzyme that protects cells from oxidative stress.
- Bone Development : It plays a role in bone formation and maintenance.
- Metabolism : Involved in carbohydrate, lipid, and protein metabolism, manganese is essential for the synthesis of certain enzymes.
This compound acts primarily through its influence on enzyme activity and cellular signaling pathways. Research indicates that:
- Calcium Channel Modulation : Manganese can modulate calcium channels in neurons, influencing neurotransmitter release and neuronal excitability. A study demonstrated that manganese increases the excitability of dopamine neurons by enhancing calcium channel activity, which may contribute to neurological disorders when dysregulated .
- Enzymatic Cofactor : As a cofactor, manganese is integral to enzymes like arginase and pyruvate carboxylase, which are critical for metabolic pathways .
1. Neurological Health
Manganese dysregulation has been linked to neurodegenerative diseases such as Parkinson's disease. Chronic exposure to high levels of manganese can lead to manganism, characterized by symptoms similar to Parkinson's disease. This condition arises from excessive accumulation of manganese in dopaminergic neurons, impairing their function .
2. Diabetes Management
The relationship between manganese levels and diabetes has been extensively studied. Research shows varying associations between manganese concentrations and diabetes risk:
- A case-control study indicated that higher plasma manganese levels were associated with an increased likelihood of type 2 diabetes .
- Conversely, other studies suggest that lower manganese levels might be linked to diabetes prevalence . This U-shaped relationship suggests that both deficiency and excess can have detrimental effects on glucose metabolism.
3. Antioxidant Properties
This compound's role as an antioxidant is significant. It helps reduce oxidative stress by enhancing the activity of MnSOD. This property is particularly important in conditions characterized by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Study 1: Manganese and Neurotoxicity
A study involving male C57BL/6 mice demonstrated that intraperitoneal injection of manganese chloride led to increased excitability in dopamine neurons. The findings suggested that manganese accumulates in these neurons via calcium channels, leading to altered neurotransmitter dynamics .
Study 2: Diabetes Correlation
In a large-scale study conducted in China with over 3,200 participants, researchers found a U-shaped association between plasma manganese levels and type 2 diabetes prevalence. Those with both low and high levels were at increased risk compared to those with moderate levels .
Data Tables
Study | Findings | Population | |
---|---|---|---|
Study 1 | Increased excitability of dopamine neurons with manganese exposure | Male C57BL/6 mice | Manganese alters neuronal function via calcium modulation |
Study 2 | U-shaped correlation between plasma manganese levels and diabetes risk | 3,200 adults | Both deficiency and excess are linked to higher diabetes prevalence |
Q & A
Basic Research Questions
Q. What are the biochemical mechanisms underlying manganese picolinate’s bioavailability compared to other manganese complexes in preclinical models?
Methodological Answer: Design comparative pharmacokinetic studies using rodent models to measure manganese absorption rates, tissue distribution, and urinary excretion. Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify manganese levels in blood and tissues. Control variables include diet, administration route (oral vs. intravenous), and baseline manganese status. Use the PICOT framework to define Population (e.g., Sprague-Dawley rats), Intervention (this compound), Comparison (manganese sulfate or chloride), Outcome (serum Mn concentration), and Time (24–72 hours post-administration) .
Q. How does this compound affect mitochondrial function in in vitro neuronal cell models of oxidative stress?
Methodological Answer: Conduct dose-response experiments using SH-SY5Y cells exposed to oxidative stressors (e.g., rotenone). Measure ATP production, mitochondrial membrane potential (via JC-1 staining), and ROS levels. Include positive controls (e.g., manganese-deficient media) and negative controls (untreated cells). Statistical analysis should account for inter-experimental variability using mixed-effects models .
Q. What is the optimal dosing range for this compound in rodent studies to avoid neurotoxicity while maintaining efficacy?
Methodological Answer: Perform subchronic toxicity studies with escalating doses (0.1–50 mg/kg/day) over 90 days. Assess behavioral outcomes (e.g., open-field tests), histopathological changes in the basal ganglia, and biomarkers like glutathione peroxidase activity. Use the PICOT framework to specify Time (weeks 4, 8, 12) and Outcomes (neuroscore, histopathology scores) .
Advanced Research Questions
Q. How do contradictory findings on this compound’s pro-oxidant vs. antioxidant effects arise across studies, and how can these discrepancies be resolved?
Methodological Answer: Conduct a systematic review with meta-analysis (PRISMA guidelines) to identify confounding variables (e.g., species differences, dosing protocols, assay sensitivity). Stratify studies by model type (in vitro vs. in vivo) and outcome measures (e.g., lipid peroxidation vs. SOD activity). Use sensitivity analysis to weigh studies with robust PICOT-defined parameters (e.g., clear Time frames and Comparators) .
Q. What experimental designs are most effective for isolating this compound’s effects from confounding dietary factors in longitudinal human studies?
Methodological Answer: Implement crossover trials with controlled diets and washout periods. Use double-blinding and randomization to minimize bias. Measure baseline manganese status via toenail or hair analysis and adjust for covariates (e.g., iron intake) using multivariate regression. PICOT components: Population (adults with Mn deficiency), Intervention (Mn picolinate + controlled diet), Comparison (placebo + same diet), Outcome (serum Mn, cognitive scores), Time (6–12 months) .
Q. How can in silico modeling predict this compound’s interaction with divalent metal transporter 1 (DMT1) and its implications for bioavailability?
Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to model Mn-picolinate binding to DMT1. Validate predictions with in vitro uptake assays in Caco-2 cells. Compare results to other manganese complexes (e.g., citrate). Include free energy calculations and molecular dynamics simulations to assess binding stability .
Q. Data Contradiction and Synthesis
Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s role in neurodegenerative disease risk?
Methodological Answer: Apply Bayesian network meta-analysis to integrate heterogeneous datasets (e.g., epidemiological vs. preclinical studies). Adjust for publication bias using funnel plots and Egger’s test. Prioritize studies with clearly defined PICOT elements, such as Outcome consistency (e.g., Unified Parkinson’s Disease Rating Scale scores) and Time frames (>5 years for cohort studies) .
Properties
IUPAC Name |
manganese(2+);pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCYGKVYIWFMCH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8MnN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431278 | |
Record name | AGN-PC-0MU0HZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-88-8 | |
Record name | Manganous picolinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0MU0HZ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANGANOUS PICOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537B958R47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.